4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine
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Overview
Description
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine is a complex organic compound that features a unique combination of a benzodioxole ring, a thiazole ring, and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine typically involves multiple steps:
Formation of the Benzodioxole-Thiazole Intermediate: The initial step involves the synthesis of the benzodioxole-thiazole intermediate.
Morpholine Introduction: Finally, the key intermediate is reacted with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or thiazole rings.
Reduction: Reduced forms of the compound, potentially altering the thiazole or morpholine rings.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The benzodioxole and thiazole rings may interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(morpholin-4-yl)acetamide: This compound also contains a benzodioxole ring and morpholine, and has been evaluated for its antioxidant activity.
Uniqueness
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of the thiazole ring, in particular, differentiates it from other benzodioxole-containing compounds and may contribute to its specific interactions with biological targets.
Properties
IUPAC Name |
4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-13-14(20-10-19-13)7-11(1)15-16-12(9-21-15)8-17-3-5-18-6-4-17/h1-2,7,9H,3-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTLPPHDVPMUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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